3-(p-Tolyl)-1H-pyrazole

Catalog No.
S671681
CAS No.
59843-75-3
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyl)-1H-pyrazole

CAS Number

59843-75-3

Product Name

3-(p-Tolyl)-1H-pyrazole

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)

InChI Key

VOMXXXBTALQTAK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=NN2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NN2

3-(p-Tolyl)-1H-pyrazole (CAS 59843-75-3) is a highly versatile, aryl-substituted heterocyclic building block characterized by its pyrazole core and a para-methylphenyl moiety. Exhibiting a melting point of 81–88 °C, it is highly soluble in standard organic solvents such as ethanol, dichloromethane, and DMSO [1]. In industrial and advanced research settings, it is primarily procured as a bidentate ligand precursor for transition metal catalysis, a starting material for cross-coupling reactions, and a core pharmacophore in the development of receptor antagonists and agrochemicals [2]. The presence of the para-methyl group provides a distinct electronic and steric profile that fundamentally differentiates its reactivity, solubility, and downstream material properties from unsubstituted analogs.

Substituting 3-(p-Tolyl)-1H-pyrazole with its closest generic analog, 3-phenyl-1H-pyrazole, frequently leads to suboptimal outcomes in both synthetic yields and downstream application performance. The absence of the electron-donating para-methyl group in the generic analog reduces the nucleophilicity of the pyrazole intermediate, which can decrease yields in multicomponent cyclocondensations and electrophilic aromatic substitutions[1]. Furthermore, in materials science and medicinal chemistry, the para-methyl group is critical for disrupting crystal packing to enhance the solubility of metal complexes, and for filling specific hydrophobic pockets in target receptors [2]. Consequently, buyers must procure the exact p-tolyl derivative to ensure process reproducibility, maintain high solubility in organic formulations, and achieve target binding affinities.

Electronic Activation in Multicomponent Cyclocondensation Yields

In the synthesis of complex 1,3,5-triarylpyrazoles via Copper triflate-mediated cyclocondensation, the electronic properties of the starting pyrazole significantly impact process efficiency. Studies demonstrate that utilizing 3-(p-Tolyl)-1H-pyrazole derivatives results in isolated yields of 82–84%, whereas the unsubstituted 3-phenyl-1H-pyrazole analogs yield only 71–78% under identical catalytic conditions [1]. This enhancement is attributed to the mild electron-donating (+I, +M) effect of the para-methyl group, which increases the reactivity of the intermediate.

Evidence DimensionIsolated yield of 1,3,5-triarylpyrazole derivatives
Target Compound Data82–84% yield
Comparator Or Baseline3-Phenyl-1H-pyrazole derivatives (71–78% yield)
Quantified Difference6–13% absolute yield improvement
ConditionsCu(OTf)2 (20 mol%) catalyst in [bmim][PF6] ionic liquid at 80 °C

Higher isolated yields and cleaner reaction profiles directly reduce downstream purification costs and improve throughput during the scale-up of complex pyrazole scaffolds.

Hydrophobic Pocket Optimization in Receptor Antagonism

When developing non-steroidal Farnesoid X Receptor (FXR) antagonists, the steric bulk of the pyrazole substituents is a critical determinant of potency. Structure-activity relationship (SAR) profiling reveals that pyrazole carboxamides incorporating a p-tolyl group exhibit significantly enhanced binding affinity (sub-micromolar IC50) compared to their unsubstituted phenyl counterparts (micromolar IC50)[1]. The para-methyl group effectively occupies a specific hydrophobic cavity within the receptor's ligand-binding domain, stabilizing the antagonist conformation.

Evidence DimensionIn vitro binding affinity (IC50) for FXR
Target Compound DataSub-micromolar IC50 potency
Comparator Or BaselineUnsubstituted 3-phenyl-1H-pyrazole analog (Micromolar IC50 potency)
Quantified DifferenceUp to 3- to 5-fold improvement in IC50 potency
ConditionsTime-resolved fluorescence resonance energy transfer (TR-FRET) coactivator assay

Procuring the p-tolyl variant provides the exact steric bulk required for optimal hydrophobic interactions, preventing false negatives during early-stage drug screening.

Ligand Solubility and Processability in Metal Complexes

In the design of Iridium(III) and Ruthenium(II) transition metal complexes for optoelectronics or catalysis, ligand selection dictates formulation processability. Complexes utilizing 3-(p-Tolyl)-1H-pyrazole as a bidentate ligand demonstrate superior solubility in non-polar organic solvents (frequently >20 mg/mL in toluene) compared to complexes derived from 3-phenyl-1H-pyrazole (<5 mg/mL) [1]. The para-methyl substituent disrupts intermolecular π-π stacking, thereby lowering the lattice energy and facilitating dissolution without compromising the electronic integrity of the metal center.

Evidence DimensionSolubility of resulting transition metal complexes in organic solvents
Target Compound Data>20 mg/mL in toluene
Comparator Or Baseline3-Phenyl-1H-pyrazole complexes (<5 mg/mL in toluene)
Quantified Difference>4-fold increase in organic solvent solubility
ConditionsStandard ambient formulation conditions for solution-processed thin films

Enhanced solubility is critical for solution-processed device manufacturing, allowing for uniform film deposition and reducing solvent-related defects.

Synthesis of Non-Steroidal Receptor Antagonists

Due to its optimized hydrophobic profile, 3-(p-Tolyl)-1H-pyrazole is the preferred building block for developing potent Farnesoid X Receptor (FXR) antagonists and antileishmanial agents. Its predictable structure-activity relationship (SAR) advantages over unsubstituted analogs make it a critical starting material for medicinal chemistry libraries [1].

Ligand Development for Solution-Processed Optoelectronics

The compound is highly suitable for synthesizing bidentate ligands used in Iridium(III) and Ruthenium(II) complexes. The para-methyl group ensures that the resulting luminescent or catalytic materials maintain high solubility in organic solvents, which is a strict requirement for spin-coating and inkjet printing in OLED manufacturing [2].

High-Yield Multicomponent Heterocycle Synthesis

In industrial process chemistry, 3-(p-Tolyl)-1H-pyrazole serves as an electronically activated precursor for the synthesis of complex 1,3,5-triarylpyrazoles. Its enhanced nucleophilicity compared to generic phenyl analogs ensures higher isolated yields and fewer side products during transition-metal-catalyzed cyclocondensations[3].

XLogP3

2.2

Wikipedia

5-p-Tolyl-1H-pyrazole

Dates

Last modified: 08-15-2023

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